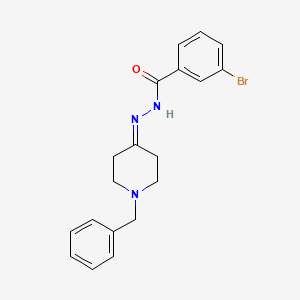
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide
Descripción general
Descripción
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 beta (N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ has also been implicated in various diseases, including Alzheimer's disease, diabetes, and cancer. Therefore, N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide has been studied as a potential treatment for these diseases.
Mecanismo De Acción
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide inhibits N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to a decrease in their activity. This inhibition of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ has been shown to have various effects, including the activation of Wnt signaling and the modulation of the insulin signaling pathway.
Biochemical and Physiological Effects
The inhibition of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ by N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the proliferation and survival of neurons in the brain, which may have implications for the treatment of Alzheimer's disease. It has also been shown to improve glucose tolerance and insulin sensitivity, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide has several advantages for lab experiments. It is a highly specific inhibitor of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ, which allows for the selective modulation of this enzyme's activity. Additionally, it has been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to its use. For example, it has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide. One potential area of research is the development of more potent and selective inhibitors of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ. Additionally, the potential therapeutic applications of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide in various diseases, including Alzheimer's disease, diabetes, and cancer, should be further explored. Finally, the development of more effective methods for the delivery of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide may also be an area of future research.
Conclusion
N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications. It inhibits N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ and has been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations to its use. Future research should focus on the development of more potent and selective inhibitors of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazideβ, exploring the potential therapeutic applications of N'-(1-benzyl-4-piperidinylidene)-3-bromobenzohydrazide in various diseases, and developing more effective methods for its delivery.
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O/c20-17-8-4-7-16(13-17)19(24)22-21-18-9-11-23(12-10-18)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXPIRULNSKVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-benzylpiperidin-4-ylidene)-3-bromobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]benzoate](/img/structure/B3869831.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B3869863.png)
![4-[(4'-methoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B3869870.png)
![N-[2-(diethylamino)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B3869874.png)
![1-(4-fluorophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3869877.png)
![2-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B3869878.png)
![7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3869880.png)
![1-(3,4-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3869887.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3869893.png)
![N-(4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)acetamide](/img/structure/B3869896.png)
![4-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3869901.png)

![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine](/img/structure/B3869923.png)
![4-[(4-hydroxy-4-phenylpiperidin-1-yl)carbonyl]-1-isobutylpyrrolidin-2-one](/img/structure/B3869930.png)